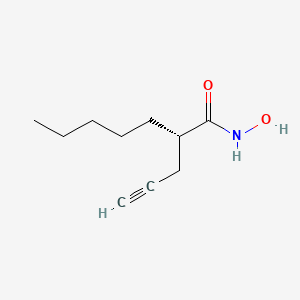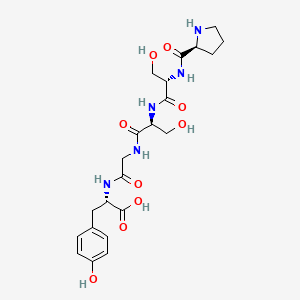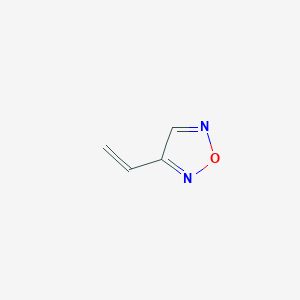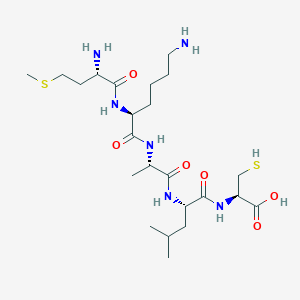![molecular formula C17H18N4O4S B14200584 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea is a Schiff base compound derived from the condensation of thiourea with 2,4-dihydroxyacetophenone. Schiff bases are known for their wide range of applications in coordination chemistry, due to their ability to form stable complexes with metal ions . This compound, in particular, has been studied for its potential biological activities and its ability to form complexes with various metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea typically involves the condensation reaction between thiourea and 2,4-dihydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as Co(II), Ni(II), Zn(II), and Cu(II).
Oxidation and Reduction: The compound can participate in redox reactions, particularly when complexed with metals.
Substitution: The thiourea moiety can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Complexation: Metal salts (e.g., CoCl2, NiCl2, ZnCl2, CuCl2) in methanol or ethanol.
Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products
Metal Complexes: Complexes with Co(II), Ni(II), Zn(II), and Cu(II) have been synthesized and characterized.
Substituted Derivatives: Various substituted thiourea derivatives can be obtained depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea has been explored for various scientific research applications:
Biological Activity: The compound and its metal complexes have shown significant antibacterial and antioxidant activities.
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are studied for their structural and functional properties.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea primarily involves its ability to chelate metal ions. This chelation can enhance the stability and biological activity of the metal complexes. The compound can interact with various molecular targets, including bacterial cell walls and enzymes, leading to its antibacterial and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one: Another Schiff base with similar coordination chemistry properties.
1,3-bis[(1E)-1-(2-hydroxyphenyl)ethylidene]thiourea: A related compound with similar structural features and biological activities.
Uniqueness
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea is unique due to its specific substitution pattern on the phenyl ring, which can influence its coordination behavior and biological activity. The presence of hydroxyl groups at the 2 and 4 positions of the phenyl ring can enhance its ability to form hydrogen bonds and interact with biological targets .
Eigenschaften
Molekularformel |
C17H18N4O4S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C17H18N4O4S/c1-9(13-5-3-11(22)7-15(13)24)18-20-17(26)21-19-10(2)14-6-4-12(23)8-16(14)25/h3-8,22-25H,1-2H3,(H2,20,21,26)/b18-9+,19-10+ |
InChI-Schlüssel |
LXORECIRVVEWKB-VNIJRHKQSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N/N=C(/C1=C(C=C(C=C1)O)O)\C)/C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
CC(=NNC(=S)NN=C(C)C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde](/img/structure/B14200502.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14200506.png)
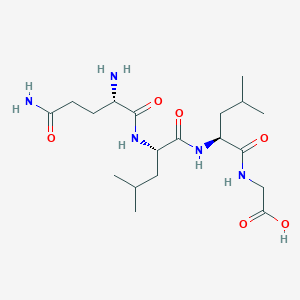


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)
![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
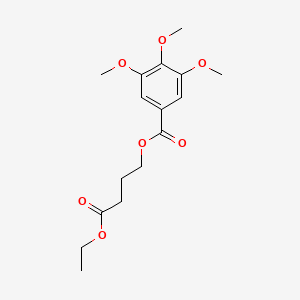
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
